molecular formula C18H18N4O8 B14721580 1,6-Di-(2,4-dinitro-phenyl)-hexane CAS No. 6279-98-7

1,6-Di-(2,4-dinitro-phenyl)-hexane

Cat. No.: B14721580
CAS No.: 6279-98-7
M. Wt: 418.4 g/mol
InChI Key: PQJHKEMRVXUDLF-UHFFFAOYSA-N
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Description

Contextualization of Dinitrophenyl Moieties in Electron-Deficient Aromatic Systems

The 2,4-dinitrophenyl group is a classic example of an electron-deficient aromatic system. The two nitro (-NO₂) groups are powerful electron-withdrawing groups, a consequence of both the inductive effect of the highly electronegative nitrogen and oxygen atoms and the resonance effect, where the nitro groups can delocalize the electron density from the benzene (B151609) ring. This electron deficiency renders the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction pathway that is generally not favored for unsubstituted benzene. This reactivity is a cornerstone of dinitrophenyl chemistry and has been extensively utilized in the synthesis of a wide array of derivatives.

Overview of Alkane-Bridged Bis-Aromatic Architectures in Chemical Research

Physicochemical Properties and Spectroscopic Data of 1,6-Di-(2,4-dinitro-phenyl)-hexane

While detailed research findings on the specific synthesis and reactivity of this compound are not extensively documented in publicly available literature, fundamental physicochemical and spectroscopic data have been recorded.

The compound is identified by the CAS Registry Number 6279-98-7 . nist.gov Its molecular formula is C₁₈H₁₈N₄O₈ , corresponding to a molecular weight of 418.357 g/mol . nist.gov

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₁₈N₄O₈ nist.gov
Molecular Weight 418.357 g/mol nist.gov
CAS Registry Number 6279-98-7 nist.gov

Spectroscopic analysis provides crucial information for structure elucidation. The infrared (IR) spectrum of this compound has been recorded by the Coblentz Society and is available through the NIST Chemistry WebBook. nist.gov The spectrum would be expected to show characteristic absorption bands for the nitro groups (typically strong absorptions around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-H stretching of the aromatic rings and the alkane chain, and C=C stretching of the aromatic rings.

Concluding Remarks

This compound serves as a clear illustration of a molecule integrating electron-deficient aromatic rings with a flexible aliphatic spacer. While its fundamental properties are cataloged, a deeper investigation into its synthesis, reactivity, and potential applications remains an area for future research. The principles of nucleophilic aromatic substitution on the dinitrophenyl ring suggest a plausible synthetic route via the reaction of a 1,6-dihalohexane with a suitable 2,4-dinitrophenyl precursor. Further studies would be invaluable in fully characterizing this compound and exploring its potential within the broader landscape of organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6279-98-7

Molecular Formula

C18H18N4O8

Molecular Weight

418.4 g/mol

IUPAC Name

1-[6-(2,4-dinitrophenyl)hexyl]-2,4-dinitrobenzene

InChI

InChI=1S/C18H18N4O8/c23-19(24)15-9-7-13(17(11-15)21(27)28)5-3-1-2-4-6-14-8-10-16(20(25)26)12-18(14)22(29)30/h7-12H,1-6H2

InChI Key

PQJHKEMRVXUDLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1,6 Di 2,4 Dinitro Phenyl Hexane

Historical and Established Conventional Synthetic Pathways

Historically, the synthesis of diarylalkanes and related structures has relied on robust and well-established, though often harsh, chemical reactions. For a molecule like 1,6-Di-(2,4-dinitro-phenyl)-hexane, the most plausible and conventional synthetic route is through a nucleophilic aromatic substitution (SNAr) reaction. This is due to the high activation of the aryl halide by the two electron-withdrawing nitro groups, which facilitates the displacement of a halide by a nucleophile. youtube.comyoutube.com

A typical approach would involve the reaction of an activated 2,4-dinitrophenyl halide, such as 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene, with a difunctional hexane (B92381) derivative. The high reactivity of 2,4-dinitrohalobenzenes towards nucleophiles is well-documented. researchgate.netorgsyn.orgyoutube.com For instance, the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine (B178648) is a known method for the synthesis of 2,4-dinitrophenylhydrazine, highlighting the lability of the chloro-substituent. orgsyn.org

One of the primary difunctional hexanes that could be employed is 1,6-diaminohexane. The reaction would proceed via a double SNAr mechanism, where each amine group of the 1,6-diaminohexane acts as a nucleophile, attacking a molecule of the 2,4-dinitrophenyl halide. This would result in the formation of two C-N bonds, yielding N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine, which is an analogue of the target compound where the phenyl groups are attached via nitrogen atoms.

Another established, though less common for this specific linkage, method is the Ullmann condensation. The classical Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl. youtube.com A variation, the Ullmann-type reaction, can be used to form aryl-ether, aryl-thioether, or aryl-amine bonds. While typically used for C-O or C-N bond formation with phenols or anilines, it could theoretically be adapted for the synthesis of the target compound, likely under harsh conditions. youtube.com

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally benign and efficient synthetic methods. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. nih.govnih.gov For the synthesis of this compound, a microwave-assisted SNAr reaction would be a prime candidate for a green approach. The rapid heating provided by microwaves can significantly enhance the rate of the substitution reaction between 1,6-diaminohexane and a 2,4-dinitrohalobenzene. A study on the microwave-assisted parallel synthesis of dihydrotriazines showed a dramatic decrease in reaction times from an average of 22 hours to 35 minutes compared to conventional heating. nih.gov

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours to DaysMinutes
Energy Consumption HighLow
Product Purity Often requires extensive purificationGenerally higher
Solvent Use Often requires high-boiling solventsCan often be performed with less solvent or in solvent-free conditions

Solvent-Free Reaction Conditions and Solid-State Synthesis

Performing reactions without a solvent or in the solid state is a key principle of green chemistry, as it eliminates the environmental and economic costs associated with solvent use and disposal. A solvent-free approach to the synthesis of 2,2′-dinitrobiphenyl via an Ullmann coupling has been demonstrated, highlighting the feasibility of such conditions for related reactions. researchgate.net In the context of synthesizing this compound, a solvent-free SNAr reaction could be envisioned by heating a mixture of the solid reactants, potentially with a solid-supported catalyst or under microwave irradiation.

Ultrasound-Promoted Reaction Methodologies

Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through the phenomenon of acoustic cavitation. This process can lead to enhanced reaction rates, higher yields, and milder reaction conditions. The synthesis of dinitrochalcones has been optimized using an ultrasonic bath, which significantly reduced reaction times and improved yields compared to conventional methods. mdpi.com Ultrasound has also been shown to promote Diels-Alder reactions in the absence of a solvent. researchgate.net For the synthesis of the target compound, ultrasound could be used to promote the SNAr reaction, potentially at lower temperatures and with shorter reaction times than conventional methods.

FeatureBenefit of Ultrasound Promotion
Reaction Rate Accelerated reaction kinetics
Yield Often improved product yields
Reaction Conditions Can often be carried out under milder conditions (e.g., lower temperature)
Energy Efficiency Can be more energy-efficient than conventional heating

Catalytic Strategies in the Formation of Dinitrophenyl-Hexane Architectures

The use of catalysts can provide more efficient and selective pathways for the synthesis of complex molecules. For the formation of the C-N bonds in N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine, copper-catalyzed N-arylation of diamines represents a viable catalytic strategy. beilstein-journals.orgnih.gov These reactions, often referred to as Ullmann-type couplings, can be more efficient and proceed under milder conditions than the traditional uncatalyzed Ullmann reaction. The use of a copper(I) iodide catalyst with a suitable ligand, such as L-proline or 2-(isobutyryl)cyclohexanone, has been shown to be effective for the N,N'-diarylation of various diamines. beilstein-journals.org

Catalyst SystemSubstratesKey Advantages
CuI/L-prolineDiamines and aryl iodidesEffective for the diarylation of various tri- and tetraamines.
CuI/2-(isobutyryl)cyclohexanoneDiamines and aryl iodidesEfficient for the diarylation of diamines and spermine.

Precursor Chemistry and Key Intermediates in this compound Formation

The successful synthesis of this compound is critically dependent on the availability and reactivity of its precursors. The primary precursors are a hexane derivative with nucleophilic or leaving groups at both ends and an activated dinitrophenyl species.

The most common and reactive dinitrophenyl precursors for nucleophilic aromatic substitution are 1-chloro-2,4-dinitrobenzene and 1-fluoro-2,4-dinitrobenzene. The synthesis of 2,4-dinitrophenol (B41442), a related compound, can be achieved through the nitration of phenol (B47542) or the hydrolysis of 2,4-dinitrochlorobenzene. researchgate.net 2,4-Dinitrophenylhydrazine is synthesized from 1-chloro-2,4-dinitrobenzene and hydrazine. orgsyn.org

For the hexane backbone, several difunctionalized precursors can be considered:

1,6-Diaminohexane: This is a readily available and highly nucleophilic precursor for forming C-N bonds in an SNAr reaction. rsc.orgresearchgate.net

1,6-Dihalohexanes: Compounds like 1,6-diiodohexane (B103822) or 1,6-dibromohexane (B150918) could potentially be used in coupling reactions. 1,6-diiodohexane can be synthesized from 1,6-hexanediol.

1,6-Hexanediol: This diol could be used to form ether linkages via a Williamson ether synthesis or an Ullmann-type condensation with a 2,4-dinitrophenyl halide.

Reaction Mechanisms and Reactivity Studies of 1,6 Di 2,4 Dinitro Phenyl Hexane

Detailed Investigations into Nucleophilic Aromatic Substitution (SNAr) Involving Dinitrophenyl Moieties

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for compounds like 1,6-di-(2,4-dinitro-phenyl)-hexane, where a nucleophile replaces a leaving group on the aromatic ring. numberanalytics.comwikipedia.org This process is particularly relevant due to the activation of the aromatic rings by the nitro groups. wikipedia.orgnumberanalytics.com The general SNAr reaction can be represented as follows:

Ar-X + Nu- → Ar-Nu + X- numberanalytics.com

Where Ar is the aromatic ring, X is the leaving group, and Nu is the nucleophile. numberanalytics.com

Electronic Effects of Nitro Groups on Aromatic Ring Electrophilicity

The presence of nitro (-NO₂) groups is crucial for the feasibility of SNAr reactions on the phenyl rings of this compound. numberanalytics.com Nitro groups are potent electron-withdrawing groups (EWGs) due to both inductive and resonance effects. vaia.comnumberanalytics.com

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. vaia.comnumberanalytics.com

Resonance Effect: The nitro group can delocalize the π-electrons of the aromatic ring, creating regions of positive charge (electron deficiency) on the ring, particularly at the ortho and para positions relative to the nitro group. numberanalytics.comyoutube.com

This strong electron withdrawal significantly increases the electrophilicity of the aromatic ring, making it susceptible to attack by nucleophiles. numberanalytics.comnumberanalytics.com The dinitrophenyl system, with nitro groups at the 2 and 4 positions, is highly activated towards nucleophilic attack. dalalinstitute.com The electron density at the ortho and para positions is substantially decreased, facilitating the attack of a nucleophile at the carbon atom bearing a leaving group. vedantu.com

The activating and deactivating effects of various substituents on aromatic rings are summarized in the table below.

Effect on RingSubstituent Examples
Strongly Activating -NH₂, -NHR, -NR₂, -OH, -OCH₃
Weakly Activating -CH₃, -CH₂CH₃, -R
Weakly Deactivating -F, -Cl, -Br
Strongly Deactivating -CO-R, -CO₂H, -CN, -NO₂, -CF₃, -CCl₃

Data sourced from various studies on substituent effects in aromatic substitution reactions. minia.edu.eg

Mechanistic Pathways: Addition-Elimination (Meisenheimer Complex Formation) vs. Concerted SNAr

The mechanism of SNAr reactions is a subject of detailed investigation, with two primary pathways being considered: the stepwise addition-elimination mechanism and the concerted mechanism. wikipedia.orgspringernature.com

The addition-elimination mechanism is the most commonly depicted pathway for SNAr reactions and involves two distinct steps. numberanalytics.compressbooks.pub

Addition Step (Rate-Determining): The nucleophile attacks the electrophilic carbon atom of the aromatic ring that bears the leaving group. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . wikipedia.orgpressbooks.pub The formation of this complex is typically the slow, rate-determining step because it involves the temporary loss of aromaticity. wikipedia.org The negative charge of the Meisenheimer complex is effectively delocalized by the electron-withdrawing nitro groups. wikipedia.orgnumberanalytics.com

Elimination Step (Fast): The leaving group departs, and the aromaticity of the ring is restored. wikipedia.orgpressbooks.pub

The stability of the Meisenheimer complex is a critical factor in this pathway. numberanalytics.com For the dinitrophenyl moieties in this compound, the two nitro groups provide significant stabilization for the anionic intermediate. springernature.com

A concerted SNAr mechanism has also been proposed and is gaining evidential support. wikipedia.orgspringernature.com In this pathway, the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously in a single transition state. springernature.com Recent studies suggest that concerted SNAr reactions may be more common than previously thought, especially when the stabilization by electron-withdrawing groups is not exceptionally strong or when the leaving group is particularly good. wikipedia.orgspringernature.com Some research indicates that heterocycles are more prone to follow concerted pathways. springernature.com

The debate between a stepwise mechanism with a stable Meisenheimer intermediate and a concerted mechanism with a Meisenheimer-like transition state is ongoing. frontiersin.orgnih.gov The actual pathway can be influenced by the specific reactants and reaction conditions. nih.gov

Influence of Nucleophile and Leaving Group Characteristics

The rate and efficiency of SNAr reactions are profoundly influenced by the nature of both the incoming nucleophile and the departing leaving group. numberanalytics.comnumberanalytics.com

Nucleophile Characteristics:

Strength: Stronger nucleophiles generally lead to faster reaction rates. numberanalytics.comnumberanalytics.com For instance, alkoxides (RO⁻) and amides (R₂N⁻) are highly effective nucleophiles in SNAr reactions. numberanalytics.comnumberanalytics.com

Polarizability: The ability of the nucleophile's electron cloud to be distorted can also play a role.

Steric Hindrance: Bulky nucleophiles may experience steric hindrance, slowing down the rate of attack on the aromatic ring. researchgate.net

A general, though not universal, order of nucleophilicity is: NH₂⁻ > Ph₃C⁻ > PhNH⁻ > ArS⁻ > RO⁻ > R₂NH > ArO⁻ > OH⁻ > ArNH₂ > NH₃ > I⁻ > Br⁻ > Cl⁻ > H₂O > ROH dalalinstitute.com

Leaving Group Ability: A good leaving group is one that can stabilize the negative charge it takes upon departure. dalalinstitute.com In SNAr reactions, the rate-determining step is often the initial nucleophilic attack, but the nature of the leaving group still plays a significant role. researchgate.net The typical order of leaving group ability in activated aromatic systems is often referred to as the "element effect": F > NO₂ > Cl ≈ Br > I nih.gov

This order is somewhat counterintuitive compared to SN2 reactions in aliphatic systems, where iodide is an excellent leaving group. In SNAr, the high electronegativity of fluorine can enhance the electrophilicity of the carbon atom it is attached to, accelerating the initial attack by the nucleophile. nih.gov

Kinetic and Thermodynamic Parameters Governing SNAr Reactivity

The reactivity of this compound in SNAr reactions is governed by both kinetic and thermodynamic factors. rsc.org

Kinetic Control: This relates to the rate of the reaction, which is determined by the activation energy (ΔG‡). A lower activation energy leads to a faster reaction. In the context of the addition-elimination mechanism, the formation of the Meisenheimer complex is usually the kinetically controlled step. wikipedia.org

Studies have shown that for many SNAr reactions, the initial nucleophilic addition is the rate-limiting step. researchgate.net The free energies of activation and reaction can be calculated using various parameters, including bond dissociation energies, solvation energies, and electron affinities. rsc.org The Hammett and Brønsted correlations are often used to relate reaction rates to substituent effects and the basicity of the nucleophile, respectively. nih.govresearchgate.net For example, Brønsted plots can sometimes be biphasic, indicating a change in mechanism from a polar SNAr pathway to a single electron transfer (SET) pathway as the basicity of the nucleophile changes. nih.gov

Solvent Effects on Reaction Rates and Selectivity in SNAr Reactions

The choice of solvent has a profound impact on the rates and selectivity of SNAr reactions. nih.govresearchgate.net Solvents can stabilize the reactants, transition states, and intermediates to varying degrees. libretexts.org

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) are particularly effective at accelerating SNAr reactions. numberanalytics.comacsgcipr.org These solvents are polar enough to dissolve ionic reagents but lack acidic protons that can solvate and deactivate the nucleophile through hydrogen bonding. libretexts.org By solvating the cation of a salt, they leave the anion (the nucleophile) relatively "bare" and more reactive. libretexts.org

The effect of the solvent is a complex interplay of polarity/polarizability, and hydrogen bond donor/acceptor capabilities. nih.gov For instance, in mixtures of methanol (B129727) and DMSO, the reaction rate can be dramatically influenced by the solvent composition. nih.gov

The following table summarizes the properties of some common solvents used in SNAr reactions.

SolventTypeDielectric Constant (ε)Boiling Point (°C)
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7189
Dimethylformamide (DMF)Polar Aprotic36.7153
AcetonitrilePolar Aprotic37.582
EthanolProtic24.578
TolueneNonpolar2.4111

Data sourced from various chemical and solvent property databases. acsgcipr.orgresearchgate.net

Exploration of Radical Reaction Pathways for this compound and Related Structures

While the polar SNAr mechanism is a primary pathway for activated aryl systems, the possibility of radical reaction pathways, particularly through single electron transfer (SET), exists. nih.gov In a SET mechanism, an electron is transferred from the nucleophile to the electrophilic aromatic compound, generating a radical anion. nih.gov This radical anion can then undergo further reactions to yield the substitution product.

For dinitrophenyl compounds, a change in mechanism from a polar SNAr to a SET pathway can sometimes be observed, especially with more basic nucleophiles. nih.gov This transition can often be identified by non-linear Hammett or Brønsted plots. nih.gov The dinitrophenyl moieties in this compound, with their high electron affinity, could potentially facilitate such a single electron transfer from a suitable electron-donating nucleophile. numberanalytics.com The study of such radical pathways provides a more complete picture of the reactivity of these complex molecules.

Inability to Fulfill Request: Lack of Available Information on Organic Transformations of this compound

Despite a comprehensive search for scholarly articles and research data, no specific information could be located regarding the organic transformations and reactivity studies of the chemical compound this compound.

Multiple search queries were executed to find information pertaining to the reaction mechanisms and other significant organic transformations involving the this compound framework. The searches consistently yielded results for related but distinct compounds, such as 2,4-dinitrophenol (B41442) and 2,4-dinitrophenylhydrazine, or provided basic chemical identification data for the target compound from resources like the NIST WebBook.

The performed searches did not uncover any published research detailing the specific chemical reactions, reactivity patterns, or synthetic transformations of the this compound molecule itself. Consequently, it is not possible to generate a scientifically accurate and detailed article on the "Other Significant Organic Transformations Involving the this compound Framework" as requested in the outline.

Therefore, the specific requirements for detailed research findings and data tables for this particular section cannot be met due to the absence of available scientific literature on this topic within the accessible resources.

Structural Characterization and Conformational Analysis of 1,6 Di 2,4 Dinitro Phenyl Hexane and Its Analogs

Advanced Crystallographic Studies (e.g., Single-Crystal X-ray Diffraction) for Solid-State Structure Elucidation

For instance, the crystal structure of 1,6-bis(diphenylarsino)hexane reveals that the molecule lies about a crystallographic inversion center located at the midpoint of the central C-C bond of the hexane (B92381) chain. nih.gov This suggests that the hexane linker in such long-chain molecules can adopt a relatively linear, extended conformation in the solid state.

To illustrate the type of data obtained from such studies, the crystallographic parameters for analogous compounds are presented below. The data for 2,4-dinitrophenylhydrazine, a compound containing the key aromatic moiety, shows a monoclinic crystal system. scirp.org

Interactive Data Table: Crystallographic Data of an Analogous Compound with a Hexane Linker

Parameter1,6-bis(diphenylarsino)hexane nih.gov
FormulaC30H32As2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)12.3774(2)
b (Å)5.7145(1)
c (Å)18.1263(3)
β (°)101.076(1)
Volume (ų)1258.20(4)

Interactive Data Table: Crystallographic Data of a Dinitrophenyl-Containing Compound

Parameter2,4-dinitrophenylhydrazine iucr.org
FormulaC6H6N4O4
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.082(2)
b (Å)11.511(2)
c (Å)6.220(2)
β (°)102.61(2)
Volume (ų)773.3(3)

These examples highlight the detailed structural information that can be obtained. For 1,6-di-(2,4-dinitro-phenyl)-hexane, a similar crystallographic analysis would be expected to reveal the precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

Analysis of Intramolecular Interactions and Conformational Preferences of the Hexane Linkage and Aromatic Rings

The conformation of this compound is determined by a balance of intramolecular interactions. The flexible hexane chain can adopt various conformations, with the anti conformation being the most stable for simple alkanes due to minimized steric hindrance. lumenlearning.comfiu.edu In a molecule like this compound, the bulky dinitrophenyl groups at each end will significantly influence the preferred conformation of the hexane linker.

The rotation around the C-C bonds of the hexane chain will likely favor staggered conformations to minimize torsional strain. It is plausible that the entire hexane chain will adopt an extended, zig-zag conformation to maximize the distance between the terminal aromatic rings.

The orientation of the 2,4-dinitrophenyl rings relative to the hexane chain is another important conformational feature. The planarity of the phenyl ring and the nitro groups is a key characteristic of dinitrophenyl derivatives. iucr.org The dihedral angle between the plane of the aromatic ring and the plane of the nitro groups is typically small, indicating a high degree of conjugation. In the case of this compound, steric interactions between the ortho-nitro group and the methylene group of the hexane chain could lead to a twisted arrangement of the aromatic ring relative to the linker.

Stereochemical Aspects of this compound Derivatives

Stereochemistry deals with the three-dimensional arrangement of atoms and molecules and its effect on their chemical and physical properties. wikipedia.org While this compound itself is an achiral molecule, its derivatives can possess stereogenic centers, leading to the existence of stereoisomers. pitt.edukhanacademy.org

If a substituent is introduced into the hexane chain, for example, a chiral center could be created. The presence of one or more chiral centers would give rise to enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). libretexts.org

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center. pitt.edu The introduction of chiral centers would have significant implications for the molecule's biological activity and its interaction with other chiral molecules.

Furthermore, the introduction of bulky substituents on the aromatic rings could lead to restricted rotation around the bond connecting the ring to the hexane chain, potentially resulting in atropisomerism, a type of axial chirality. wikipedia.org

Computational and Theoretical Chemistry Approaches Applied to 1,6 Di 2,4 Dinitro Phenyl Hexane

Quantum Mechanical (e.g., Density Functional Theory, Ab Initio) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical methods are fundamental to modern computational chemistry, providing a framework for calculating the electronic structure of molecules. nih.gov For a molecule such as 1,6-Di-(2,4-dinitro-phenyl)-hexane, these calculations can elucidate the distribution of electrons and predict its chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical method due to its favorable balance of accuracy and computational cost, making it suitable for relatively large organic molecules. nih.govumn.edu DFT calculations determine the total energy of a molecule based on its electron density. fu-berlin.demdpi.com This approach can be used to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of atoms. For this compound, this would involve determining the bond lengths, bond angles, and the dihedral angles of the flexible hexane (B92381) chain and the orientation of the dinitrophenyl groups.

Ab initio methods, while often more computationally intensive than DFT, are based on first principles without the use of empirical parameters. These methods can provide highly accurate results for electronic structure and properties. For nitroaromatic compounds, both DFT and ab initio techniques can be used to calculate fundamental properties such as molecular orbital energies, ionization potentials, and electron affinities, which are crucial for predicting reactivity. tandfonline.com Studies on related nitroaromatic compounds have shown that DFT can effectively model their electronic properties and predict their behavior in chemical reactions. acs.orgmdpi.com

One of the most significant applications of quantum mechanical calculations is the elucidation of reaction mechanisms. sumitomo-chem.co.jp By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing stationary points, which include reactants, products, intermediates, and, most importantly, transition states. nih.gov

A transition state is the highest energy point along a reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. acs.orgyoutube.com DFT calculations are frequently used to find the geometry and energy of transition states. libretexts.org For a molecule like this compound, this could involve modeling reactions such as nucleophilic aromatic substitution, where a nucleophile attacks one of the electron-deficient phenyl rings, displacing a nitro group or another substituent. Computational modeling of dinitrobenzene electroreduction, for example, has been used to detail the transformation of nitro groups and the role of intermediate radical anions. researchgate.net

The process involves:

Geometry Optimization: The structures of reactants, products, and any proposed intermediates are fully optimized to find their lowest energy conformations.

Transition State Search: Specialized algorithms, such as the nudged elastic band method, are used to find the transition state structure connecting reactants and products/intermediates. libretexts.org

Frequency Analysis: A frequency calculation is performed on all optimized structures. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. acs.org

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactant and product. acs.org

Electronic descriptors derived from quantum mechanical calculations serve as powerful indicators of a molecule's reactivity. mdpi.com These quantitative values help predict how and where a molecule is likely to react. For this compound, key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ucsb.eduwuxiapptec.com A small HOMO-LUMO energy gap generally signifies higher chemical reactivity and lower kinetic stability. nih.gov For the dinitrophenyl groups, the low-lying LUMO, influenced by the electron-withdrawing nitro groups, would indicate a high susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). For this compound, the MEP would show strong negative potential around the oxygen atoms of the nitro groups and positive potential near the aromatic protons and the carbons attached to the nitro groups, highlighting sites for electrophilic and nucleophilic attack, respectively.

Conceptual DFT Descriptors: Based on how the energy of a system changes with the number of electrons, a set of reactivity descriptors can be calculated. tandfonline.com These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. Soft molecules (small η) are generally more reactive. mdpi.com

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

The table below shows hypothetical, representative values for electronic descriptors for a dinitrophenyl-containing compound, calculated using DFT.

DescriptorRepresentative ValueImplication for Reactivity
EHOMO -8.5 eVModerate electron-donating ability (nucleophilicity).
ELUMO -2.0 eVHigh electron-accepting ability (electrophilicity).
HOMO-LUMO Gap (ΔE) 6.5 eVIndicates high stability but with reactive sites.
Electronegativity (χ) 5.25 eVHigh tendency to attract electrons.
Chemical Hardness (η) 3.25 eVModerately hard, indicating a balance of stability and reactivity.
Electrophilicity Index (ω) 4.25 eVStrong electrophilic character, susceptible to nucleophiles.

This table is for illustrative purposes and does not represent actual calculated data for this compound.

These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to build mathematical models that correlate a molecule's structure with its biological activity or other properties. tandfonline.com

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions

While quantum mechanics is excellent for studying electronic properties and reactions, Molecular Dynamics (MD) simulations are the preferred method for exploring the physical movements and conformational flexibility of molecules over time. mdpi.com MD simulations model a system by applying classical mechanics (Newton's laws of motion) to a collection of atoms and molecules. researchgate.net

MD is also crucial for studying interactions with the environment, particularly solvents. researchgate.netosti.gov The behavior of a molecule can change dramatically in different solvents. MD simulations explicitly model solvent molecules, allowing for the detailed study of:

Solvation Shells: How solvent molecules arrange themselves around the solute.

Solute-Solvent Interactions: Quantifying interactions like hydrogen bonds or van der Waals forces. researchgate.net

Solvent Effects on Conformation: How the solvent influences the preferred shape of the molecule.

Simulations of similar alkyl aromatic hydrocarbons have been used to understand their structural properties and behavior in different environments. nih.govresearchgate.net An MD simulation of this compound in a solvent like water or an organic solvent would provide a realistic picture of its dynamic behavior, which is essential for understanding its transport, aggregation, and availability for reaction. acs.orguchicago.edu

Theoretical Investigations of Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions are the dominant forces that govern how molecules recognize and bind to each other, leading to the formation of larger, organized structures known as supramolecular assemblies. nih.gov For this compound, several types of non-covalent interactions are significant:

π-π Stacking: The electron-rich aromatic rings of the dinitrophenyl groups can stack on top of each other. The electron-deficient nature of these rings, due to the nitro groups, can lead to strong, stabilizing interactions.

C-H···π Interactions: Hydrogen atoms from the hexane chain or other molecules can interact favorably with the face of the aromatic rings.

Hydrogen Bonds: While the molecule itself lacks strong hydrogen bond donors, the oxygen atoms of the nitro groups can act as hydrogen bond acceptors, interacting with solvent molecules or other species.

Theoretical methods are used to identify and quantify these weak interactions. nih.govscielo.org.mx DFT calculations, particularly with dispersion corrections (e.g., DFT-D), can accurately model the energies of these interactions in molecular dimers or larger clusters. scielo.org.mx Tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize the nature of these bonds. nih.gov Understanding these interactions is key to predicting how this compound might behave in the solid state (crystal packing) or form aggregates in solution.

Application of Chemoinformatics and Machine Learning in Predicting this compound Reactivity Profiles

Chemoinformatics merges chemistry with computer science to analyze large datasets of chemical information. chemistai.orgnumberanalytics.comnumberanalytics.com Machine learning (ML), a subset of artificial intelligence, builds predictive models from this data without being explicitly programmed. numberanalytics.com These approaches are increasingly used to predict the properties and reactivity of molecules. chemrxiv.orgrsc.org

For this compound, ML models could be developed to predict its reactivity profile. The process typically involves:

Data Collection: Gathering a large dataset of known reactions for compounds with similar functional groups (e.g., nitroaromatics). rsc.org

Molecular Representation: Converting molecular structures into computer-readable formats, such as molecular fingerprints or descriptors calculated from quantum chemistry. numberanalytics.com

Model Training: Using an ML algorithm (e.g., random forest, neural networks) to learn the relationship between the molecular representation and the observed reactivity (e.g., reaction yield, rate constant). nih.govrsc.org

Prediction: Using the trained model to predict the reactivity of a new molecule like this compound.

Recent studies have successfully used ML models combined with DFT-calculated descriptors to predict properties like the mutagenicity of nitroaromatic compounds. nih.gov Other work has focused on creating universal models for predicting reaction outcomes, yields, and even discovering new reactions. nih.govnih.gov A machine learning model could rapidly screen the potential reactivity of this compound against a wide range of reactants, guiding experimental efforts toward the most promising transformations.

Derivative Chemistry and Designed Structural Modifications of the 1,6 Di 2,4 Dinitro Phenyl Hexane Scaffold

Synthesis of Substituted Analogs and Homologs

The synthesis of substituted analogs and homologs of 1,6-Di-(2,4-dinitro-phenyl)-hexane would likely involve two main strategies: modification of the starting materials or post-synthesis modification of the parent compound.

Synthesis from Substituted Precursors:

A primary route to substituted analogs would involve the use of substituted 1-chloro-2,4-dinitrobenzene (B32670) or related electrophilic aromatic compounds in a reaction with a 1,6-dihalohexane or a similar bifunctional alkane. The classic synthesis of 2,4-dinitrophenyl derivatives often involves the reaction of 2,4-dinitrochlorobenzene with a nucleophile. organic-chemistry.org By analogy, a double nucleophilic substitution reaction between a 1,6-dianionic hexane (B92381) equivalent and two molecules of a substituted 2,4-dinitrohalobenzene could yield the desired products.

Alternatively, a Friedel-Crafts type reaction could be envisioned, where 1,6-diphenylhexane (B86448) or a derivative is subjected to nitration. However, controlling the position of the nitro groups to exclusively yield the 2,4-dinitro substitution pattern on both rings would be challenging and likely result in a mixture of isomers.

Homologs , which differ in the length of the alkyl chain, could be synthesized by replacing 1,6-dihalohexane with other α,ω-dihaloalkanes (e.g., 1,4-dibromobutane (B41627) for a butane (B89635) linker, or 1,8-dibromooctane (B1199895) for an octane (B31449) linker). A study on the synthesis of phenol (B47542) derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione demonstrates the use of a hexane-1,6-dione linker to connect two phenyl rings, which can then be further modified. nih.gov This suggests that building the core structure with varying linker lengths is a feasible approach.

Post-Synthesis Modification:

Modification of the existing this compound structure presents significant challenges due to the strongly deactivating nature of the two nitro groups on each aromatic ring. These electron-withdrawing groups make the phenyl rings highly electron-deficient and thus resistant to further electrophilic aromatic substitution.

However, nucleophilic aromatic substitution (SₙAr) reactions could be a viable strategy. The positions ortho and para to the nitro groups are activated towards attack by strong nucleophiles. For instance, reaction with alkoxides, amines, or thiolates could potentially displace one of the nitro groups, although this would fundamentally alter the "dinitrophenyl" character of the molecule.

Table 1: Potential Synthetic Routes to Analogs and Homologs

Strategy Reactants Potential Product Challenges
Nucleophilic Substitution Substituted 1-halo-2,4-dinitrobenzene + 1,6-dihalohexane Substituted this compound Availability of substituted precursors; reaction conditions.
Friedel-Crafts Alkylation 1,6-dichlorohexane + Substituted benzene (B151609), followed by nitration Mixture of isomers Lack of regioselectivity in nitration.
Homolog Synthesis 1,n-dihaloalkane + 1-chloro-2,4-dinitrobenzene 1,n-Di-(2,4-dinitro-phenyl)-alkane Similar to parent compound synthesis.

Systematic Study of Substituent Effects on the Reactivity and Electronic Properties of Dinitrophenyl-Hexane Systems

A systematic study of substituent effects on the this compound system would provide valuable insights into its chemical behavior. Substituents could be introduced onto the aromatic rings to modulate the electronic properties.

Electronic Effects:

The two 2,4-dinitrophenyl groups are strong electron-withdrawing moieties. The electronic properties of this system would be significantly influenced by the introduction of further substituents.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), placed on the aromatic rings would be expected to partially counteract the electron-withdrawing effect of the nitro groups. This would increase the electron density of the aromatic ring, potentially making it more susceptible to electrophilic attack (though still highly deactivated) and shifting its spectroscopic absorption maxima.

Electron-withdrawing groups (EWGs) , such as cyano (-CN) or trifluoromethyl (-CF₃), would further decrease the electron density of the aromatic rings, making them even more electron-poor. This would enhance the electrophilicity of the ring carbons and likely shift the absorption spectra to different wavelengths.

Research on substituent effects in other aromatic systems, such as anthracene (B1667546) derivatives, has shown that the electronic nature of substituents significantly influences their photochemical and thermal properties. rsc.org A similar correlation would be expected for the dinitrophenyl-hexane system.

Reactivity:

The reactivity of the dinitrophenyl rings is dominated by their electron-deficient nature.

Nucleophilic Aromatic Substitution (SₙAr): The rate of SₙAr reactions would be highly sensitive to the nature of any additional substituents. An EWG would be expected to accelerate the reaction, while an EDG would decelerate it by destabilizing the negatively charged Meisenheimer complex intermediate.

Reduction of Nitro Groups: The nitro groups can be reduced to amino groups, which would dramatically alter the electronic properties of the molecule, transforming the electron-withdrawing dinitrophenyl units into electron-donating diaminophenyl groups. The ease of this reduction could be tuned by other substituents on the ring.

Table 2: Predicted Substituent Effects on Properties

Substituent Type Example Effect on Electron Density Predicted Impact on Reactivity Predicted Impact on UV-Vis λₘₐₓ
Electron-Donating -OCH₃, -NH₂ Increase Decrease SₙAr rate Hypsochromic shift (blue shift)

Development of Novel Molecular Architectures Featuring the this compound Core

The this compound core, with its two terminal aromatic rings connected by a flexible hexane linker, presents opportunities for the construction of more complex molecular architectures.

Bridged and Macrocyclic Structures:

The flexible hexane chain allows the two dinitrophenyl rings to adopt various conformations. It is conceivable that by introducing reactive functional groups onto the aromatic rings, intramolecular cyclization could lead to the formation of bridged or macrocyclic structures. For example, if the nitro groups were reduced to amines, subsequent reaction with a suitable dielectrophile could form a macrocycle.

Polymers and Dendrimers:

If appropriate polymerizable groups were introduced onto the aromatic rings, this compound could serve as a monomer for the synthesis of polymers. The dinitrophenyl units would impart specific electronic and potentially thermal properties to the resulting polymer chain.

Furthermore, by functionalizing the terminal phenyl rings with reactive sites, this molecule could act as a core for the divergent synthesis of dendrimers. The hexane linker would provide a degree of separation and flexibility between the dendritic branches.

Coordination Chemistry:

While the dinitrophenyl groups themselves are not typically strong ligands, modification of the structure could introduce chelating sites. For instance, reduction of the nitro groups to amines, followed by conversion to Schiff bases, could generate ligands capable of coordinating to metal ions. The hexane linker would allow for the formation of binuclear metal complexes, where two metal centers are held in proximity. The synthesis of bis(β-enamino-pyran-2,4-dione) derivatives with a hexylene spacer illustrates the use of flexible linkers to create bidentate ligands for potential metal coordination. organic-chemistry.org

Table 3: Potential Molecular Architectures

Architecture Type Synthetic Strategy Key Features
Macrocycles Intramolecular cyclization of functionalized derivatives Defined cavity size; potential for host-guest chemistry.
Polymers Polymerization of monomeric units with polymerizable groups Materials with specific electronic and thermal properties.
Dendrimers Divergent synthesis from a functionalized core Branched, well-defined macromolecules.

Advanced Analytical Methodologies for Research on 1,6 Di 2,4 Dinitro Phenyl Hexane

Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Elucidation

In-situ spectroscopic methods are indispensable for observing chemical reactions as they happen, providing real-time data on the consumption of reactants and the formation of intermediates and products. This information is vital for understanding reaction kinetics and mechanisms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for in-situ reaction monitoring. For reactions involving 1,6-di-(2,4-dinitro-phenyl)-hexane, techniques like LED-NMR, which integrates fiber optics or LED inserts into the NMR setup, could be employed, particularly for photochemical reactions. researchgate.net By acquiring spectra at regular intervals without disturbing the reaction, researchers can track the disappearance of signals corresponding to the starting material and the appearance of new signals from products. Line broadening in NMR signals can also indicate the formation of radical species, offering deeper mechanistic insights. fu-berlin.de

Time-Resolved Infrared (IR) and UV-Vis Spectroscopy: Time-resolved IR and UV-Vis spectroscopy are well-suited for monitoring reactions involving chromophoric groups like the dinitrophenyl moieties in this compound. The NIST Chemistry WebBook provides a reference IR spectrum for the compound. nist.gov During a reaction, changes in the characteristic IR absorption bands (e.g., for the nitro groups) or shifts in the UV-Vis absorption maxima can be continuously monitored. fu-berlin.dedigitellinc.com These techniques are valuable for determining reaction rates and detecting the presence of transient intermediates that might not be observable by other methods. fu-berlin.de For instance, UV-Vis spectroscopy is effective in studying equilibria involving dinitrophenols and amines. osti.gov

Table 1: Spectroscopic Techniques for In-Situ Analysis

TechniqueApplication for this compound ResearchKey Insights Provided
Advanced NMR (e.g., LED-NMR)Real-time monitoring of reaction progress, especially for photochemical transformations.Structural information on intermediates and products, reaction kinetics, detection of radical species. researchgate.netfu-berlin.de
Time-Resolved IR SpectroscopyTracking changes in functional groups (e.g., nitro groups) during a reaction.Reaction kinetics, identification of functional group transformations. fu-berlin.de
UV-Vis SpectroscopyMonitoring changes in conjugation and chromophores. digitellinc.comReaction rates, detection of colored intermediates, studying reaction equilibria. fu-berlin.deosti.gov

High-Resolution Mass Spectrometry for Reaction Product Identification and Isotope Effect Studies

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds and the identification of reaction products with great confidence.

Reaction Product Identification: Techniques like Liquid Chromatography Quadrupole Time-of-Flight (LC-QTOF) Mass Spectrometry are powerful for separating and identifying components in a complex mixture. nih.gov For reaction mixtures containing this compound, HRMS can distinguish between various potential products, even those with the same nominal mass. The high mass accuracy (typically ≤5 ppm) and the analysis of isotopic patterns are crucial for unambiguous identification. nih.gov Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide further structural information.

Isotope Effect Studies: HRMS is also a key tool for investigating kinetic isotope effects (KIEs), which are valuable for elucidating reaction mechanisms. nih.gov In studies involving this compound, one could use isotopically labeled starting materials (e.g., with deuterium, 13C, or 15N). By analyzing the relative abundance of labeled and unlabeled products over time with HRMS, researchers can determine if the breaking of a specific bond is the rate-limiting step of the reaction. nih.govacs.org For instance, studies on dinitrophenylhydrazine derivatives have successfully used LC-MS to evaluate chromatographic isotope effects. acs.org

Chromatographic Separation and Purification Techniques for Complex Reaction Mixtures

Chromatography is essential for separating the components of a reaction mixture for analysis and for purifying the desired products. The choice of technique depends on the properties of the compounds and the scale of the separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation of non-volatile compounds. For this compound and its derivatives, reversed-phase HPLC would likely be a suitable method, using a non-polar stationary phase and a polar mobile phase. A method for a structurally similar compound, 2,2'-(hexane-1,6-diylbis((methylimino)(2-methyl-4,1-phenylene)methylidyne))bismalononitrile, utilizes a reversed-phase column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique often used to monitor reaction progress and to determine the appropriate conditions for a preparative column chromatography separation. For dinitrophenyl compounds, TLC on silica (B1680970) gel with a mobile phase like a hexane (B92381)/ethyl acetate (B1210297) mixture has been shown to be effective. acs.org

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given the molecular weight (418.36 g/mol ) and the presence of polar nitro groups, this compound may have limited volatility, potentially requiring high temperatures that could lead to degradation. nist.govnist.gov Therefore, GC might be less suitable than HPLC for this specific compound.

Supercritical Fluid Chromatography (SFC): SFC is a "green" chromatography technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. twistingmemoirs.comshimadzu.com It offers advantages such as faster separations and reduced organic solvent consumption compared to HPLC. twistingmemoirs.comchromatographyonline.com SFC is effective for separating a wide range of compounds, including non-polar and chiral molecules, and could be a powerful alternative for the purification of this compound and its derivatives. chromatographyonline.comteledynelabs.com

Table 2: Chromatographic Techniques for Separation and Purification

TechniqueStationary Phase ExampleMobile Phase ExampleApplicability to this compound
HPLCReversed-Phase (e.g., C18) sielc.comAcetonitrile/Water sielc.comHigh applicability for analysis and purification.
TLCSilica Gel acs.orgHexane/Ethyl Acetate acs.orgExcellent for reaction monitoring and method development.
GC--Likely limited applicability due to low volatility and thermal lability.
SFCVarious, including chiral stationary phases twistingmemoirs.comSupercritical CO2 with a modifier (e.g., methanol) twistingmemoirs.comHigh potential as a "green" alternative to HPLC for both analytical and preparative separations. chromatographyonline.comteledynelabs.com

Chiral Separation Methodologies for Enantiomer Resolution (if applicable for derivatives)

While this compound itself is an achiral molecule, its reactions could lead to the formation of chiral derivatives. The separation of enantiomers is crucial, particularly in pharmaceutical research, as different enantiomers can have distinct biological activities. mdpi.comwvu.edu

Chiral HPLC: This is the most common method for enantiomeric separation. It involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. mdpi.com For derivatives of this compound, CSPs based on dinitrophenylated cyclodextrins have shown great promise for separating a wide variety of racemic compounds. nih.gov The separation of nitropropranolol enantiomers has been successfully achieved using a Kromasil 5-Amycoat column. mdpi.com Another approach is to derivatize the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Chiral Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be adapted for chiral separations by adding a chiral selector to the running buffer. wvu.edu Cyclodextrins and their derivatives are commonly used chiral selectors for the separation of dinitrophenyl-labeled amino acid enantiomers. nih.govjlu.edu.cn This technique could be readily applied to the analysis of chiral derivatives of this compound.

Chiral Supercritical Fluid Chromatography (SFC): SFC has gained significant traction for enantiomeric separations due to its speed and efficiency. chromatographyonline.com Most chiral stationary phases used in HPLC can also be used in SFC, making it a powerful tool for high-throughput chiral screening and purification in drug discovery. chromatographyonline.com

Table 3: Chiral Separation Methodologies for Derivatives

MethodologyPrincipleExample Application for DNP-derivatives
Chiral HPLCDifferential interaction with a chiral stationary phase (CSP). mdpi.comSeparation of DNP-amino acids on cyclodextrin-based CSPs; separation of nitropropranolol on an amylose-based CSP. nih.govmdpi.com
Chiral CEFormation of transient diastereomeric complexes with a chiral selector in the buffer. wvu.eduResolution of DNP-amino acid enantiomers using cyclodextrin (B1172386) derivatives as selectors. nih.govjlu.edu.cn
Chiral SFCSeparation on a chiral stationary phase using a supercritical fluid mobile phase. chromatographyonline.comHigh-throughput enantiomeric separations in pharmaceutical analysis. chromatographyonline.com

Future Research Directions and Potential As Building Blocks in Organic Synthesis

Exploration of Novel and Highly Efficient Synthetic Pathways

The classical synthesis of 1,6-Di-(2,4-dinitro-phenyl)-hexane likely involves the reaction of a 1,6-dihalohexane with an excess of a dinitrophenylating agent or, more commonly, the reaction of 1,6-hexanediamine (B7767898) with two equivalents of a suitable 2,4-dinitro-halobenzene, such as 1-chloro-2,4-dinitrobenzene (B32670). Future research could focus on optimizing these traditional methods and exploring novel, more efficient synthetic strategies.

Key areas for investigation include:

Microwave-Assisted Synthesis: Exploring the use of microwave irradiation to accelerate the reaction between 1,6-hexanediamine and 1-chloro-2,4-dinitrobenzene, potentially leading to higher yields and shorter reaction times.

Phase-Transfer Catalysis: Investigating the use of phase-transfer catalysts to facilitate the reaction between an aqueous solution of a 1,6-hexanediamine salt and an organic solution of the dinitrophenylating agent, which could offer a greener and more efficient process.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, allowing for better control over reaction parameters, improved safety, and easier scalability.

Palladium-Catalyzed Cross-Coupling Reactions: While less common for this specific type of linkage, exploring the potential of modern cross-coupling reactions to form the aryl-alkyl bond could offer alternative synthetic routes with different functional group tolerances.

A representative synthetic approach is the nucleophilic aromatic substitution reaction, as detailed in the following table:

Reaction Component Role Example Typical Conditions
1,6-HexanediamineNucleophileH₂N(CH₂)₆NH₂-
1-Chloro-2,4-dinitrobenzeneElectrophileC₆H₃(NO₂)₂Cl-
BaseAcid ScavengerTriethylamine, Sodium CarbonateTo neutralize the HCl byproduct
SolventReaction MediumEthanol, DMF, DMSOPolar aprotic solvents often favor SNAr reactions

Deeper Mechanistic Insights through Advanced Experimental and Computational Techniques

A thorough understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. The SNAr reaction proceeds via a Meisenheimer complex, a negatively charged intermediate. mdpi.com Future research could employ a combination of advanced techniques to study these mechanisms in detail.

In-situ Spectroscopic Analysis: Utilizing techniques like in-situ FTIR and NMR spectroscopy to monitor the reaction progress in real-time, allowing for the identification of intermediates and the determination of reaction kinetics.

Computational Modeling: Employing Density Functional Theory (DFT) calculations to model the reaction pathway, calculate the energies of transition states and intermediates, and gain insights into the electronic effects of the nitro groups on the reaction rate. nih.gov

Design and Synthesis of Advanced Materials Precursors Utilizing the this compound Scaffold

The bifunctional nature of this compound makes it an excellent candidate as a monomer or cross-linking agent for the synthesis of novel polymers and advanced materials. The two dinitrophenyl groups can be chemically modified, for example, by reduction of the nitro groups to amines, to create reactive sites for polymerization.

Potential applications as a materials precursor include:

Polyamides and Polyimides: Reduction of the nitro groups to diamines would yield a new monomer, 1,6-bis(2,4-diaminophenyl)hexane. This diamine could then be reacted with diacyl chlorides or dianhydrides to form high-performance polyamides and polyimides. The flexible hexane (B92381) linker could impart improved processability and solubility to these polymers compared to their fully aromatic counterparts. researchgate.net

Cross-linked Resins: The dinitrophenyl groups can undergo nucleophilic substitution with various nucleophiles. This reactivity could be exploited to create cross-linked polymer networks with tailored thermal and mechanical properties.

Supramolecular Assemblies: The electron-deficient dinitrophenyl rings can participate in π-π stacking interactions with electron-rich aromatic systems. This property could be utilized to construct self-assembling materials and supramolecular polymers. researchgate.net

Potential Material Synthetic Strategy Key Feature from Scaffold Potential Application
PolyamidesReduction of nitro groups to amines, followed by polycondensation with diacyl chlorides.Flexible hexane linker for improved solubility and processability.High-performance fibers, films, and engineering plastics.
PolyimidesReduction of nitro groups to amines, followed by reaction with dianhydrides.Enhanced thermal stability from the imide linkage.Materials for electronics and aerospace applications.
Cross-linked PolymersNucleophilic substitution on the dinitrophenyl rings with multifunctional nucleophiles.Tunable cross-linking density.Thermosetting resins, adhesives, and coatings.
Supramolecular GelsSelf-assembly through π-π stacking and hydrogen bonding.Directional intermolecular interactions.Soft materials for sensing and drug delivery.

Investigation of Catalytic Applications Involving this compound Motifs

The dinitrophenyl moiety can be a precursor to catalytically active species. The reduction of the nitro groups can lead to the formation of metal-coordinating amino groups.

Future research in this area could focus on:

Homogeneous Catalysis: Synthesizing metal complexes of the corresponding diamine derivative, 1,6-bis(2,4-diaminophenyl)hexane, and evaluating their catalytic activity in various organic transformations, such as cross-coupling reactions or hydrogenations.

Heterogeneous Catalysis: Immobilizing the molecule or its derivatives onto a solid support to create a heterogeneous catalyst. For instance, the diamine derivative could be grafted onto silica (B1680970) or a polymer resin and then complexed with a metal. This approach would facilitate catalyst recovery and reuse.

Organocatalysis: While less explored, the electron-deficient nature of the dinitrophenyl rings could potentially be harnessed in certain organocatalytic transformations.

Photocatalysis: The nitro groups in nitroarenes can act as photo-oxidants under certain conditions. acs.org Investigating the photocatalytic potential of this compound in oxidation reactions could be a novel research avenue. The catalytic reduction of dinitrophenol derivatives using metal nanoparticles is a well-studied process, suggesting that the dinitrophenyl groups in the target molecule could also be susceptible to catalytic reduction. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.